molecular formula C28H32N4O4 B14720693 N,N'-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) CAS No. 15155-40-5

N,N'-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide)

Cat. No.: B14720693
CAS No.: 15155-40-5
M. Wt: 488.6 g/mol
InChI Key: YVXGCGZGZSSGEN-UHFFFAOYSA-N
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Description

N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features two succinimide groups, each substituted with a methyl and a phenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of a protected 1,2-diamine with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency. The use of solid-phase synthesis allows for the simultaneous production of multiple derivatives, while photocatalytic synthesis offers a green and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is unique due to its dual succinimide groups, which enhance its stability and biological activity

Properties

CAS No.

15155-40-5

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

3-methyl-1-[[4-[(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N4O4/c1-27(21-9-5-3-6-10-21)17-23(33)31(25(27)35)19-29-13-15-30(16-14-29)20-32-24(34)18-28(2,26(32)36)22-11-7-4-8-12-22/h3-12H,13-20H2,1-2H3

InChI Key

YVXGCGZGZSSGEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)CC(C3=O)(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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